molecular formula C46H74N14O11 B14754250 Ac-RYYRIK-NH2 acetate

Ac-RYYRIK-NH2 acetate

Cat. No.: B14754250
M. Wt: 999.2 g/mol
InChI Key: SHMJNAHIAUSYKK-VANAKWAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-RYYRIK-NH2 acetate is a synthetic peptide that acts as an agonist at nociceptin/orphanin FQ receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-RYYRIK-NH2 acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ac-RYYRIK-NH2 acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Substitution reactions can introduce new functional groups into the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols.

Scientific Research Applications

Ac-RYYRIK-NH2 acetate has a wide range of scientific research applications:

    Neuroscience: It is used to study nociceptin/orphanin FQ receptors and their role in pain modulation and locomotor activity.

    Pharmacology: The compound is investigated for its potential therapeutic effects in pain management and neurological disorders.

    Biochemistry: It serves as a tool to understand peptide-receptor interactions and signal transduction pathways.

Mechanism of Action

Ac-RYYRIK-NH2 acetate exerts its effects by binding to nociceptin/orphanin FQ receptors. This binding activates G-proteins, leading to a cascade of intracellular events that modulate neuronal activity and behavior. The compound acts as a partial agonist, meaning it can activate the receptor but not to its full extent .

Comparison with Similar Compounds

Similar Compounds

    Nociceptin: The natural ligand for nociceptin/orphanin FQ receptors.

    Deltorphin 2: Another peptide that interacts with opioid receptors.

    UFP-101 acetate: A synthetic peptide with similar receptor affinity.

Uniqueness

Ac-RYYRIK-NH2 acetate is unique due to its specific sequence and partial agonist activity at nociceptin/orphanin FQ receptors. This makes it a valuable tool for studying receptor function and developing potential therapeutic agents .

Properties

Molecular Formula

C46H74N14O11

Molecular Weight

999.2 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide;acetic acid

InChI

InChI=1S/C44H70N14O9.C2H4O2/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48;1-2(3)4/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52);1H3,(H,3,4)/t25-,31-,32-,33-,34-,35-,36-;/m0./s1

InChI Key

SHMJNAHIAUSYKK-VANAKWAUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C.CC(=O)O

Origin of Product

United States

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